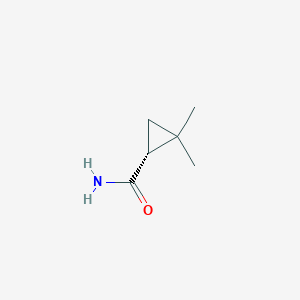
(R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, a description of a chemical compound includes its molecular formula, structural formula, and other identifiers like CAS number, IUPAC name, etc. It may also include the class of compounds it belongs to, and its role or uses.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, conditions, and the mechanism of the reaction.Molecular Structure Analysis
This involves analyzing the spatial arrangement of atoms in the molecule and the chemical bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, conditions, and mechanisms of these reactions.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, refractive index, optical rotation, etc. Chemical properties like acidity or basicity, reactivity with other substances, etc., are also analyzed.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The compound has been synthesized through various chemical reactions and its structure analyzed using techniques such as X-ray diffraction. For example, Shen De-long (2008) synthesized a related compound and determined its crystal structure, confirming its configuration and molecular dimensions through elemental analysis and spectroscopy methods (Shen, 2008).
Chiral Synthesis and Resolution
The compound serves as an important intermediate in the synthesis of medicaments and pesticides, with research summarizing different synthesis routes and evaluating their effectiveness. Li Gong (2007) reviewed various synthesis methods, including chiral synthesis using metal catalysts, highlighting its significance as a chiral product (Li, 2007).
Enantioselective Amidase Applications
The enantioselective properties of amidase enzymes have been explored for the synthesis of chiral amides. Studies like that of Yuanshan Wang et al. (2011) have characterized enantioselective amidases for their potential in chiral amides synthesis, demonstrating high enantioselectivity against the compound and its application in asymmetric hydrolysis (Wang et al., 2011).
Industrial Applications and Enzyme Catalysis
Research has also focused on the industrial applications and enzymatic catalysis involving the compound. For instance, immobilized cells of certain bacteria have been used for enantioselective hydrolysis, showing promise for industrial production due to their operational stability and excellent enantioselectivity (Wang et al., 2010).
Chemoenzymatic Synthesis
The compound has been part of studies on chemoenzymatic synthesis, where it serves as a precursor for enantiopure compounds. Research by Guo-Qiang Feng et al. (2006) demonstrated the synthesis of enantiopure derivatives through biotransformation and chemical manipulations, providing pathways to synthesize chiral diamines and related derivatives (Feng et al., 2006).
Safety And Hazards
This involves understanding the toxicity, flammability, environmental impact, and other hazards associated with the compound. Material safety data sheets (MSDS) are often referred to for this information.
Zukünftige Richtungen
This involves understanding the current state of research on the compound and identifying unanswered questions or potential new applications. This often involves a thorough review of the scientific literature.
For a specific compound like “®-(-)-2,2-Dimethylcyclopropane-1-carboxamide”, you would need to search the scientific literature or databases for information on these topics. Please note that not all compounds will have information available on all these topics. If the compound is not well-studied, there may be little or no information available.
Eigenschaften
IUPAC Name |
(1R)-2,2-dimethylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-6(2)3-4(6)5(7)8/h4H,3H2,1-2H3,(H2,7,8)/t4-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZQRYWKYBZZNT-BYPYZUCNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C(=O)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@H]1C(=O)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide | |
CAS RN |
106462-18-4 |
Source


|
| Record name | (R)-2,2-Dimethylcyclopropane-1-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid](/img/structure/B109065.png)
